molecular formula C11H12O2 B14808682 2-Cyclopropoxy-6-methylbenzaldehyde

2-Cyclopropoxy-6-methylbenzaldehyde

Cat. No.: B14808682
M. Wt: 176.21 g/mol
InChI Key: XKSLJWAGAIAIFE-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-6-methylbenzaldehyde is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol It is a substituted benzaldehyde, characterized by the presence of a cyclopropoxy group at the second position and a methyl group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-6-methylbenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone . This reaction can be optimized using microwave irradiation to increase yield and reduce reaction time .

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of solid catalysts, such as NaOH or Ba(OH)2, and controlled reaction environments are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropoxy-6-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropoxy-6-methylbenzaldehyde is unique due to the presence of both a cyclopropoxy group and a methyl group on the benzene ring, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications and industrial uses .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-cyclopropyloxy-6-methylbenzaldehyde

InChI

InChI=1S/C11H12O2/c1-8-3-2-4-11(10(8)7-12)13-9-5-6-9/h2-4,7,9H,5-6H2,1H3

InChI Key

XKSLJWAGAIAIFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2CC2)C=O

Origin of Product

United States

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